REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:10][C:9](=[O:11])[N:8]([CH3:12])[CH2:7]1.Cl.[C:14]1([N:20]2[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(O)CCC>[CH3:12][N:8]1[CH2:7][CH:6]([CH2:5][CH2:4][CH2:3][CH2:2][N:23]2[CH2:24][CH2:25][N:20]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:21][CH2:22]2)[O:10][C:9]1=[O:11] |f:1.2,3.4.5,6.7|
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Name
|
5-(4-chlorobutyl)-3-methyl-2-oxazolidinone
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCCCCC1CN(C(O1)=O)C
|
Name
|
|
Quantity
|
10.39 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
28.94 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
ADDITION
|
Details
|
Methanolic hydrogen chloride was added
|
Type
|
ADDITION
|
Details
|
the filtrate and addition of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
ADDITION
|
Details
|
Potassium carbonate was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into two portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed twice with water, three times with a saturated sodium bicarbonate solution and once with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to an oil
|
Type
|
ADDITION
|
Details
|
Addition of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from isopropyl ether/methanol
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with light pet ether
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give 7.51 g (45% yield), mp 85°-88° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
CN1C(OC(C1)CCCCN1CCN(CC1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |